molecular formula C17H25N3O B6743431 N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide

N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide

Cat. No.: B6743431
M. Wt: 287.4 g/mol
InChI Key: LIONXARLQBUDBF-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[321]octan-3-yl)acetamide is a complex organic compound that features a unique structure combining an amino group, a phenylethyl group, and an azabicyclooctane moiety

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c18-16(13-4-2-1-3-5-13)11-19-17(21)10-12-8-14-6-7-15(9-12)20-14/h1-5,12,14-16,20H,6-11,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIONXARLQBUDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC(=O)NCC(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-phenylethylamine and 8-azabicyclo[3.2.1]octan-3-one.

    Step 1 Formation of Intermediate: The 2-phenylethylamine is reacted with an appropriate acylating agent to form an intermediate amide.

    Step 2 Cyclization: The intermediate amide undergoes a cyclization reaction with 8-azabicyclo[3.2.1]octan-3-one under acidic or basic conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide would involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar bicyclic amides.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying receptor-ligand interactions.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act as a lead compound in the development of drugs targeting neurological disorders, given its structural similarity to known bioactive molecules.

Industry

In the industrial sector, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide analogs: Compounds with slight modifications in the phenylethyl or azabicyclooctane moieties.

    Bicyclic amides: Other compounds featuring a bicyclic amide structure, such as tropane derivatives.

Uniqueness

What sets this compound apart is its specific combination of functional groups and bicyclic structure, which confer unique reactivity and biological activity. This makes it a valuable compound for both research and potential therapeutic applications.

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